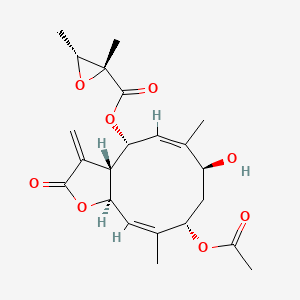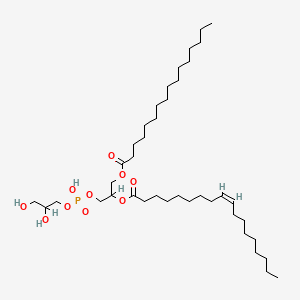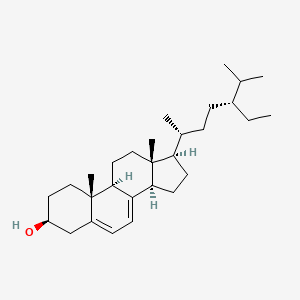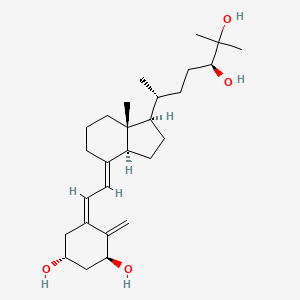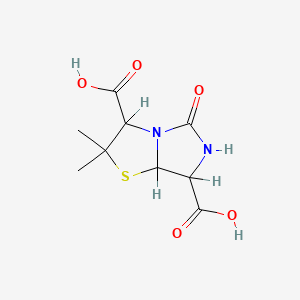
8-羟基青霉酸
描述
8-Hydroxypenillic acid is a chemical compound that has been studied for its unique properties and reactions. It has been identified as a product of the hydrolysis of 6-aminopenicillanic acid (APA) catalyzed by the class C β-lactamase of Enterobacter cloacae P99, under specific conditions (Pratt et al., 1996). This section will cover the synthesis, molecular structure analysis, chemical reactions and properties, and both the physical and chemical properties analysis of 8-hydroxypenillic acid, excluding information related to drug use, dosage, and side effects.
Synthesis Analysis
8-Hydroxypenillic acid can be synthesized from 6-aminopenicillanic acid (6-APA) through a carboxylation reaction that has been studied in aqueous solutions at specific temperatures and pH levels (Henriksen et al., 1997). This reaction pathway involves competitive reactions, where 6-APA is converted into 8-hydroxypenillic acid and an unknown compound under certain conditions, highlighting the complexity of synthesizing this compound.
Molecular Structure Analysis
The molecular structure of 8-hydroxypenillic acid includes a hydroxyl group that significantly influences its chemical behavior and interactions. Structural elucidation methods, such as NMR spectroscopy, have been utilized to confirm the presence and position of this hydroxyl group in the compound's molecular framework, providing insight into its reactivity and potential applications in various fields (Kamo et al., 2004).
Chemical Reactions and Properties
8-Hydroxypenillic acid's reactivity, particularly in hydroxylation reactions, has been a subject of interest. Hydroxylation of deoxyguanosine at the C-8 position by ascorbic acid among other reducing agents, although not directly related to 8-hydroxypenillic acid, provides a context for understanding the significance of hydroxylation reactions in biological systems (Kasai & Nishimura, 1984). This context aids in appreciating the biochemical relevance of 8-hydroxypenillic acid and its derivatives.
科学研究应用
核磁共振波谱法在药物分析中的应用
8-羟基青霉酸在核磁共振 (NMR) 波谱法中用于分析 β-内酰胺类抗生素及其降解产物。 已报道了 8-羟基青霉酸在 D2O (重水) 中的高场 NMR 谱特征,表明其在药物化合物鉴定和结构分析中的重要性 .
青霉素合成中的中间体
该化合物是青霉素合成的中间体。它由8-羟化酶产生,该酶将 L-赖氨酸转化为 L-3,4-二羟苯丙氨酸。 此反应对于青霉素的生物合成至关重要,突出了该化合物在抗生素生产中的作用 .
β-内酰胺类抗生素的降解研究
6-氨基青霉烷酸容易转化为 8-羟基青霉酸,这对理解 β-内酰胺类抗生素的降解途径具有重要意义。 此类研究对于开发稳定的药物制剂和妥善处理抗生素废物至关重要 .
酶促反应研究
8-羟基青霉酸的合成涉及多种辅因子,包括镁离子氧气,使其成为研究需要多种辅因子的酶促反应的模型化合物。 这有助于理解酶机制和设计酶抑制剂 .
作用机制
Target of Action
The primary target of 8-Hydroxypenillic acid is the C class β-lactamase enzyme . This enzyme is known to catalyze the hydrolysis of β-lactam antibiotics, a class of antibiotics that includes penicillins, cephalosporins, and carbapenems .
Mode of Action
8-Hydroxypenillic acid is formed through the interaction of the C class β-lactamase enzyme with 6-aminopenicillanic acid (6-APA) in the presence of sodium bicarbonate . The enzyme catalyzes the conversion of 6-APA to 8-Hydroxypenillic acid . This conversion is facilitated by the presence of aminomalonate ester .
Biochemical Pathways
The formation of 8-Hydroxypenillic acid is part of the broader β-lactam antibiotic degradation pathway . This pathway involves the hydrolysis of β-lactam antibiotics by β-lactamase enzymes, leading to the formation of various degradation products, including 8-Hydroxypenillic acid .
Pharmacokinetics
The conversion of 6-apa to 8-hydroxypenillic acid is known to be accelerated by sodium bicarbonate and methanol . This suggests that the bioavailability of 8-Hydroxypenillic acid may be influenced by the presence of these substances.
Result of Action
The conversion of 6-APA to 8-Hydroxypenillic acid results in the formation of a new compound with potentially different biological activities
Action Environment
The action of 8-Hydroxypenillic acid is influenced by environmental factors such as pH and the presence of other substances. For instance, the conversion of 6-APA to 8-Hydroxypenillic acid occurs at neutral pH and is facilitated by sodium bicarbonate and methanol .
属性
IUPAC Name |
2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydroimidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-9(2)4(7(14)15)11-5(17-9)3(6(12)13)10-8(11)16/h3-5H,1-2H3,(H,10,16)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVCHKFNBPFYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(NC2=O)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952833 | |
| Record name | 5-Hydroxy-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3053-85-8 | |
| Record name | 8-Hydroxypenillic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3053-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxypenillic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 8-hydroxypenillic acid formed?
A: 8-Hydroxypenillic acid can be formed through a novel enzymatic reaction. The class C β-lactamase from Enterobacter cloacae P99 catalyzes the hydrolysis of 6-aminopenicillanic acid (6-APA) in the presence of bicarbonate, leading to the formation of 8-hydroxypenillic acid. [] This reaction is thought to occur due to the enzyme's interaction with the carbamate form of 6-APA, which is present in bicarbonate solutions. [, ]
Q2: Does the concentration of phenoxyacetic acid impact the formation of 8-hydroxypenillic acid during penicillin V biosynthesis?
A: Yes, studies using Penicillium chrysogenum in continuous culture have shown that higher concentrations of phenoxyacetic acid, a precursor in penicillin V biosynthesis, lead to lower formation of 8-hydroxypenillic acid. [] This suggests that maintaining a high concentration of the desired precursor can minimize the production of certain byproducts, including 8-hydroxypenillic acid.
Q3: How does dissolved oxygen concentration affect 8-hydroxypenillic acid production during penicillin biosynthesis?
A: Research on Penicillium chrysogenum cultures reveals that lower dissolved oxygen concentrations lead to increased formation of 8-hydroxypenillic acid. [] This increase is observed alongside the elevated production of other byproducts like δ-(l-α-aminoadipyl)-l-cysteinyl-d-valine and isopenicillin N, indicating a shift in metabolic flux under oxygen limitation.
Q4: Are there any analytical methods available for the detection and quantification of 8-hydroxypenillic acid?
A: Yes, a spectrophotometric method has been developed for the determination of 8-hydroxypenillic acid. [] While the specific details are not provided in the abstract, this suggests that researchers have established methods for quantifying this compound, which is crucial for studying its formation and biological relevance.
Q5: What are the NMR characteristics of 8-hydroxypenillic acid?
A: Detailed 1H and 13C NMR spectral characteristics of 8-hydroxypenillic acid in D2O have been reported, allowing for its identification and differentiation from other compounds. [] This information is particularly useful for researchers studying the formation and reactivity of this molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



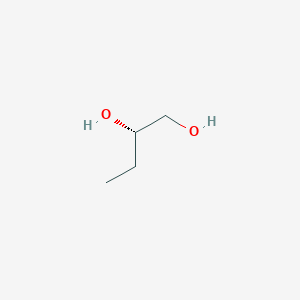
![3-[N,N-Dimethyl(3-palmitoylaminopropyl)ammonio]-propanesulfonate](/img/structure/B1233176.png)
![6-(4-methoxyphenyl)-N,3-dimethyl-2-imidazo[2,1-b]thiazolecarboxamide](/img/structure/B1233177.png)
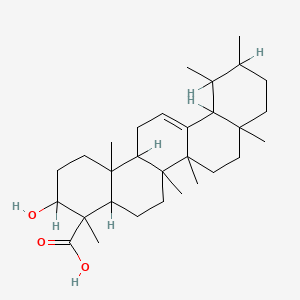
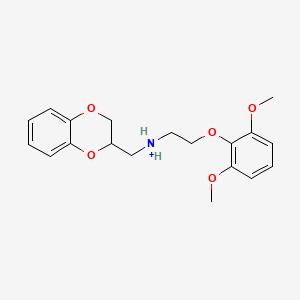

![[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1233185.png)
